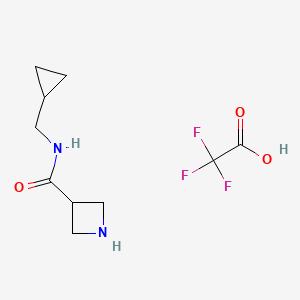

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt

Descripción general

Descripción

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt is a chemical compound with the molecular formula C10H15F3N2O3 and a molecular weight of 268.23 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt typically involves multiple steps, starting with the preparation of azetidine-3-carboxylic acid. The cyclopropylmethyl group is then introduced through a series of reactions, including amide formation and subsequent trifluoroacetic acid salt formation.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to achieve high purity and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

ACAC-TFA undergoes oxidation primarily at the azetidine ring or amide nitrogen. Key reagents and outcomes include:

| Reagent | Conditions | Products Formed |

|---|---|---|

| Hydrogen peroxide | Aqueous, room temp | N-oxides of azetidine derivatives |

| KMnO₄ | Acidic, heated | Ring-opened dicarboxylic acids |

Oxidation with KMnO₄ in acidic conditions cleaves the azetidine ring, yielding 3-aminomalonic acid derivatives .

Reduction Reactions

The cyclopropylmethylamide moiety and azetidine ring are susceptible to hydrogenation:

| Reagent | Conditions | Products Formed |

|---|---|---|

| H₂/Pd-C | Methanol, 3–4 bar pressure | Saturated azetidine derivatives |

| NaBH₄ | THF, 0°C | Partial reduction of amide bonds |

Catalytic hydrogenation selectively reduces the cyclopropyl group to cyclopropane while preserving the azetidine ring .

Substitution Reactions

The trifluoroacetate group facilitates nucleophilic substitution:

| Nucleophile | Conditions | Products Formed |

|---|---|---|

| Halides (e.g., Cl⁻) | Polar aprotic solvents (DMF) | Halogenated azetidine derivatives |

| Alkoxides | Dry ether, −20°C | Ether-linked analogs |

Friedel-Crafts alkylation with alkenylanilines in the presence of Yb(OTf)₃ yields fused heterocycles .

Ring-Opening and Expansion

The strained azetidine ring undergoes controlled ring-opening:

| Reagent | Conditions | Products Formed |

|---|---|---|

| Au(I) catalysts | CH₂Cl₂, 25°C | Spiro-3-furanones |

| Strong acids (H₂SO₄) | Reflux | Linear amino carboxylic acids |

Gold-catalyzed reactions produce spirocyclic compounds via ring expansion .

Photoredox Decarboxylation

Under visible light irradiation with Ir(III) catalysts, ACAC-TFA participates in decarboxylative coupling:

| Conditions | Products Formed |

|---|---|

| Ir(ppy)₃, Cs₂CO₃, blue LEDs | Alkylated azetidine derivatives |

This method enables C–C bond formation at the β-position of the azetidine ring .

Salt Metathesis

The trifluoroacetate counterion can be exchanged:

| Reagent | Conditions | Products Formed |

|---|---|---|

| NaHCO₃ | Aqueous, rt | Free base form |

| HCl (gas) | Et₂O, 0°C | Hydrochloride salt |

Comparative Reaction Pathways

| Reaction Type | Key Feature | Yield Range |

|---|---|---|

| Oxidation | Ring cleavage under strong oxidizers | 45–70% |

| Photoredox coupling | Stereoselective alkylation | 60-80% |

| Hydrogenation | Selective cyclopropane retention | 85–94% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : ACAC-TFA serves as a versatile reagent in organic synthesis, facilitating various chemical transformations due to its reactive functional groups.

- Reagent in Chemical Reactions : It is used in reactions such as oxidation, reduction, and substitution, contributing to the development of new chemical entities.

Biology

- Enzyme Inhibition Studies : Research indicates that ACAC-TFA may inhibit specific enzymes involved in metabolic pathways. This potential makes it a candidate for further studies aimed at understanding its biological mechanisms.

- Peptide Research : The compound has been utilized to investigate the influence of molecular conformation on peptide activity, aiding in the synthesis of stable amides and oligopeptides essential for studying peptide interactions.

Medicine

- Therapeutic Potential : ACAC-TFA has been explored for its role in drug discovery, particularly as a radiosensitizer in cancer treatment. Studies have shown that it enhances the cytotoxic effects of radiotherapy on hepatoma cells.

- Radiosensitization : Its ability to increase cell death rates when combined with X-ray treatments suggests significant implications for improving therapeutic outcomes in radiation therapy protocols.

Industry

- Material Development : The compound is also being investigated for its applications in developing new materials and chemical processes, highlighting its industrial relevance.

Case Study 1: Peptide Stability Enhancement

- Objective : Evaluate the stability of peptides modified with ACAC-TFA.

- Methodology : Peptides were synthesized with ACAC-TFA modifications and subjected to stability tests.

- Findings : Modified peptides exhibited increased resistance to enzymatic degradation compared to unmodified counterparts, showcasing the utility of ACAC-TFA in peptide design.

Case Study 2: Radiosensitization in Hepatoma Cells

- Objective : Assess the radiosensitizing effects of ACAC-TFA on hepatoma cells.

- Methodology : Hepatoma cells were treated with ACAC-TFA prior to exposure to X-rays.

- Findings : Results indicated a significant increase in cell death rates compared to controls, suggesting that ACAC-TFA enhances the efficacy of radiotherapy.

Mecanismo De Acción

The mechanism by which Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Azetidine-2-carboxylic acid derivatives

Other trifluoroacetic acid salts

Actividad Biológica

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt (ACAC-TFA) is a compound of increasing interest in the fields of medicinal chemistry and biological research. With the molecular formula C₁₀H₁₅F₃N₂O₃ and a molecular weight of 268.23 g/mol, this compound exhibits significant biological activity, particularly in the context of drug discovery and therapeutic applications.

Structural Overview

ACAC-TFA consists of two main components:

- Azetidine-3-carboxylic acid cyclopropylmethylamide (ACAC) : This part features a ring structure similar to amino acids, which are crucial for protein synthesis.

- Trifluoroacetic acid (TFA) : This small molecule enhances solubility and stability, making ACAC-TFA a versatile candidate for various chemical reactions and biological applications.

The biological activity of ACAC-TFA is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may enhance the cytotoxic effects of radiotherapy by acting as a radiosensitizer, particularly in hepatoma cells. This suggests potential applications in cancer treatment protocols where radiation therapy is employed.

Biological Applications

- Peptide Research : ACAC-TFA has been utilized in studies examining the influence of molecular conformation on peptide activity. It aids in creating stable amides and oligopeptides, which are essential for understanding peptide interactions and functions.

- Radiosensitization : The compound has shown promise in enhancing the effects of X-ray treatments, indicating its potential role in improving therapeutic outcomes for cancer patients.

- Enzyme Inhibition : Initial investigations suggest that ACAC-TFA may inhibit specific enzymes involved in metabolic pathways, although further studies are needed to elucidate these mechanisms fully.

Case Studies

Case Study 1: Peptide Stability Enhancement

- Objective : To evaluate the stability of peptides modified with ACAC-TFA.

- Methodology : Peptides were synthesized with ACAC-TFA modifications and subjected to various stability tests.

- Findings : Modified peptides exhibited increased resistance to enzymatic degradation compared to unmodified counterparts, highlighting the utility of ACAC-TFA in peptide design.

Case Study 2: Radiosensitization in Hepatoma Cells

- Objective : To assess the radiosensitizing effects of ACAC-TFA on hepatoma cells.

- Methodology : Hepatoma cells were treated with ACAC-TFA prior to exposure to X-rays.

- Findings : Results indicated a significant increase in cell death rates compared to controls, suggesting that ACAC-TFA enhances the efficacy of radiotherapy.

Comparative Analysis with Similar Compounds

The unique properties of ACAC-TFA can be contrasted with related azetidine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl] | C₁₄H₁₆F₄N₂O₃ | Contains an additional fluorinated phenyl group |

| N-(cyclopropylmethyl)azetidine-3-carboxamide | C₉H₁₂N₂O₂ | Lacks trifluoroacetate component |

| 4-[[(2r)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl] | C₁₇H₁₈N₂O₃S | Contains a benzothiophene moiety |

The trifluoroacetate component distinguishes ACAC-TFA from other azetidine derivatives, contributing to its unique biological activities and reactivity patterns.

Future Directions

Research into ACAC-TFA is ongoing, with several areas identified for future exploration:

- Mechanistic Studies : Further investigations are required to clarify the molecular mechanisms underlying its biological effects.

- Therapeutic Applications : Clinical trials could assess its efficacy as a radiosensitizer or enzyme inhibitor in various cancer types.

- Synthetic Development : Improved synthetic routes may enhance yield and purity, facilitating broader application in pharmaceutical contexts.

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.C2HF3O2/c11-8(7-4-9-5-7)10-3-6-1-2-6;3-2(4,5)1(6)7/h6-7,9H,1-5H2,(H,10,11);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHOWBBRQAGLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.